molecular formula C8H6N4 B159260 2,2'-Bipyrazine CAS No. 10199-00-5

2,2'-Bipyrazine

Cat. No. B159260
CAS RN: 10199-00-5
M. Wt: 158.16 g/mol
InChI Key: DFXNVSIALRDJHY-UHFFFAOYSA-N
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Description

2,2'-Bipyrazine is a compound that is part of the bipyrazine family, which includes various derivatives with potential applications in materials science and coordination chemistry. The bipyrazine derivatives are known for their ability to form coordination complexes with metals, which can exhibit interesting photophysical properties and can be used in the synthesis of functional materials .

Synthesis Analysis

The synthesis of bipyrazine derivatives can be achieved through various methods. For instance, 2,5-diamino-3,6-dicyanopyrazine, a related compound with fluorescent properties, was synthesized via an oxidative coupling reaction . Another example is the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, which serves as a building block for antituberculous agents . Additionally, 2-methylpyrazine was synthesized through a catalytic reaction involving ethylene diamine and propylene glycol .

Molecular Structure Analysis

The molecular structure of bipyrazine derivatives can be complex and varies depending on the substitution pattern. For example, the crystal and molecular structure of 2,5-distyrylpyrazine, a photo-polymerizable compound, was determined to be non-planar with a dihedral angle between the pyrazine and benzene rings . The conformational preference and cationic structure of 2-methylpyrazine were studied using VUV-MATI spectroscopy and natural bond orbital analysis, revealing unique structural and dynamical properties .

Chemical Reactions Analysis

Bipyrazine derivatives can participate in various chemical reactions, particularly as ligands in coordination chemistry. For instance, rhenium(I) tricarbonyl complexes containing bipyrazine derivatives exhibit absorption in the visible and ultraviolet regions and show structureless emission at room and low temperatures . The synthesis and characterization of ternary complexes of Eu(III) with heterobiaryl ligands, including bipyrazine derivatives, have been reported, showing strong ligand-centered absorption and intense metal-centered emission .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyrazine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the supramolecular isomerism and framework flexibility of metal bipyrazolates, which are chemically and thermally stable, have been demonstrated by adsorption measurements and single-crystal diffraction analyses . The inhibitive action of bipyrazolic compounds towards the corrosion of pure iron in acidic media has been studied, showing that these compounds can act as efficient corrosion inhibitors .

Scientific Research Applications

Coordination Chemistry and Network Construction

2,2'-Bipyrazine is instrumental in the construction of coordination networks. Its interaction with metals like silver (I) leads to the formation of structures ranging from chiral three-dimensional networks to two-dimensional sheets. These structures are sensitive to the choice of crystallization solvents, showcasing the versatility of 2,2'-Bipyrazine in constructing complex molecular architectures (Blake et al., 2000).

Photoredox Catalysis

In the realm of photoredox catalysis, 2,2'-Bipyrazine serves as a crucial ligand. It effectively enhances the excited-state oxidation potential of catalysts. Notably, efficient synthesis methods have been developed to produce the bipyrazine ligand, highlighting its significance in the field and addressing previous challenges associated with its synthesis (Graaf & Moeller, 2015).

Electronic Coupling and Coordination Chemistry

2,2'-Bipyrazine plays a significant role in electronic coupling in coordination complexes. It forms part of critical discussions around the electron acceptor abilities of ligands and their interaction with metal centers. Studies using 2,2'-Bipyrazine have contributed to a deeper understanding of electron density acceptance and back-donation mechanisms in coordination chemistry (Lever & Gorelsky, 2000).

Fluorescence Studies and Molecular Binding

Research involving 2,2'-Bipyrazine extends to the study of fluorescence properties and molecular binding. The synthesis and characterization of complexes with this ligand have provided insights into molecular interactions, including the effects of substitution on fluorescence emissions and binding behaviors in various molecular systems (Yang et al., 2005).

Photophysical and Computational Studies

2,2'-Bipyrazine derivatives are subjects of extensive photophysical and computational studies. These studies explore the absorption, emission, and electronic properties of complexes containing 2,2'-Bipyrazine. The insights gained contribute to understanding the photophysical behaviors of various complexes and the influence of substituents on their properties (Kirgan et al., 2007).

Safety And Hazards

When handling 2,2’-Bipyrazine, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for 2,2’-Bipyrazine are not detailed in the search results, it’s worth noting that advances in the synthesis of 2,2’-bipyrazines, including both the synthesis of compounds with a given substitution pattern and the development of new methods for assembling the bipyridine core, have been reported .

properties

IUPAC Name

2-pyrazin-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXNVSIALRDJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276441
Record name 2,2'-Bipyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyrazine

CAS RN

10199-00-5
Record name 2,2'-Bipyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,580
Citations
DP Rillema, G Allen, TJ Meyer, D Conrad - Inorganic chemistry, 1983 - ACS Publications
The photophysical properties of Ru (bpy) 32+*, where bpy is 2, 2'-bipyridine, has led to two general divisions of study. Electron-transfer reactions to and from the triplet excited state have …
Number of citations: 537 pubs.acs.org
H Sun, MZ Hoffman - The Journal of Physical Chemistry, 1994 - ACS Publications
The reductive quenching of the luminescent excited states of Ru (II) complexes of the general formula Ru-(bpy) 3. mz (bpm) m (bpz) z2+(bpy= 2, 2'-bipyridine, bpm= 2, 2'-bipyrimidine, …
Number of citations: 98 pubs.acs.org
M Haga, ES Dodsworth, G Eryavec… - Inorganic …, 1985 - ACS Publications
The MLCT excited state of Ru (bipyrazine) 32+ is quenched by a series of organic amines and methoxybenzenes, in acetonitrile solution. Linear Stern-Volmer plots were obtained, and …
Number of citations: 113 pubs.acs.org
GH Allen, RP White, DP Rillema… - Journal of the American …, 1984 - ACS Publications
The photophysicaland photochemical properties of the series of tris-chelate complexes Ru (bpy)„(bpyz) 3_ „2+, Ru (bpy)„(bpym) 3_ „2+, Ru (bpym)„(bpyz) 3_ „2+, and Ru (bpy)(bpym)(…
Number of citations: 330 pubs.acs.org
K Shinozaki, Y Kaizu, H Hirai, H Kobayashi - Inorganic Chemistry, 1989 - ACS Publications
[Ru (bpz)(bpy) 2l2+(bpz= 2, 2'-bipyrazine; bpy= 2, 2'-bipyridine) emitsphosphorescence from thelowest “ruthenium-to-bipyrazine” charge-transfer excited triplet state. The absorption …
Number of citations: 31 pubs.acs.org
H Sun, MZ Hoffman - The Journal of Physical Chemistry, 1993 - ACS Publications
The apparent p* values and the rate constants for the quenching by H+ of the excited states of nine homoand heteroleptic complexes of Ru (II) that contain bpm (2, 2'-bipyrimidine), bpz (…
Number of citations: 59 pubs.acs.org
A Gerli, J Reedijk, MT Lakin, AL Spek - Inorganic Chemistry, 1995 - ACS Publications
Cl™(1), H2O (2), have been prepared and characterized by UV—visible and NMR spectroscopies, and for the chloride derivative also by X-ray diffraction.[Ru (terpy)(bpz) Cl] PF6'MeCN …
Number of citations: 137 pubs.acs.org
C Bronner, OS Wenger - The Journal of Physical Chemistry Letters, 2012 - ACS Publications
Electron transfer (ET) from phenol molecules to a photoexcited ruthenium(II) complex was investigated as a function of the para-substituent (R = OCH 3 , CH 3 , H, Cl, Br, CN) attached to …
Number of citations: 66 pubs.acs.org
HB Ross, M Boldaji, DP Rillema, CB Blanton… - Inorganic …, 1989 - ACS Publications
A number of papers1" 10* on properties of ruthenium polypyridyl complexes have focused on photosubstitution. The results of these studies suggest that the photophysical event …
Number of citations: 120 pubs.acs.org
C Bronner, OS Wenger - Physical Chemistry Chemical Physics, 2014 - pubs.rsc.org
Two dyads in which either 4-cyanophenol or un-substituted phenol is connected via a p-xylene spacer to a Ru(bpz)32+ (bpz = 2,2′-bipyrazine) complex were synthesized and …
Number of citations: 30 pubs.rsc.org

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